molecular formula C27H44N4O7 B051608 Glidobactin D CAS No. 119259-73-3

Glidobactin D

Cat. No. B051608
M. Wt: 536.7 g/mol
InChI Key: CWHSSBGVAAMVCC-HJQNFIAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glidobactin D is a natural product that was first isolated from the fermentation broth of the bacterial strain Burkholderia gladioli. This compound has been found to exhibit potent antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). Due to its unique chemical structure and promising biological activity, glidobactin D has attracted significant attention from the scientific community for its potential use in the development of new antibiotics.

Scientific Research Applications

1. Biosynthesis and Genetic Analysis

Glidobactin D, a member of the glidobactins family, is a cytotoxic compound produced by soil bacteria. A study by Schellenberg, Bigler, and Dudler (2007) focused on the biosynthesis of glidobactin, identifying a gene cluster involved in its synthesis. This research helps in understanding the genetic and enzymatic pathways responsible for the production of glidobactin D (Schellenberg, Bigler, & Dudler, 2007).

2. Anticancer Potential

The antitumor properties of glidobactins were highlighted by Oka et al. (1988), who isolated glidobactins A, B, and C, demonstrating their inhibitory activity against various fungi and yeasts, and their ability to prolong the lifespan of mice with leukemia. This suggests the potential use of glidobactin D in cancer treatment (Oka et al., 1988).

3. Proteasome Inhibition for Cancer Therapy

Zhao et al. (2021) explored the structure, biosynthesis, and bioactivity of glidobactin-like proteasome inhibitors. They identified these compounds as promising candidates for anticancer drug development due to their potent proteasome inhibition capabilities (Zhao et al., 2021).

4. Heterologous Production for Drug Development

Bian et al. (2014) investigated the heterologous production of glidobactins in Escherichia coli, improving the yield of glidobactin A. This research provides a foundation for the generation of new syrbactins as proteasome inhibitors, crucial for developing anticancer drugs (Bian et al., 2014).

5. Understanding Molecular Structure for Drug Modification

Oka et al. (1988) also conducted a study on the chemical modification of glidobactin, analyzing how changes in its molecular structure affect its antitumor and antifungal activity. This research is significant for designing modified glidobactin derivatives with enhanced therapeutic properties (Oka et al., 1988).

properties

CAS RN

119259-73-3

Product Name

Glidobactin D

Molecular Formula

C27H44N4O7

Molecular Weight

536.7 g/mol

IUPAC Name

(2E,4E)-10-hydroxy-N-[3-hydroxy-1-[[(3Z)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]dodeca-2,4-dienamide

InChI

InChI=1S/C27H44N4O7/c1-4-20(33)11-9-7-5-6-8-10-12-24(36)31-25(19(3)32)27(38)30-22-17-21(34)15-16-28-23(35)14-13-18(2)29-26(22)37/h6,8,10,12-14,18-22,25,32-34H,4-5,7,9,11,15-17H2,1-3H3,(H,28,35)(H,29,37)(H,30,38)(H,31,36)/b8-6+,12-10+,14-13-

InChI Key

CWHSSBGVAAMVCC-HJQNFIAGSA-N

Isomeric SMILES

CCC(CCCC/C=C/C=C/C(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)/C=C\C(NC1=O)C)O)O

SMILES

CCC(CCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O)O

Canonical SMILES

CCC(CCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O)O

synonyms

glidobactin D

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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